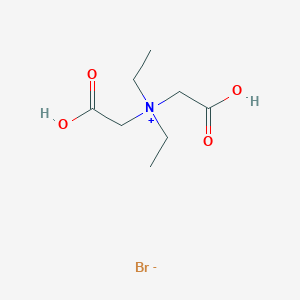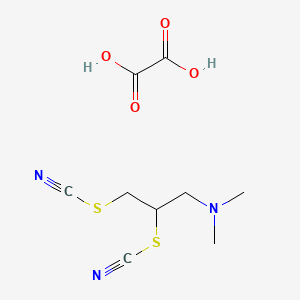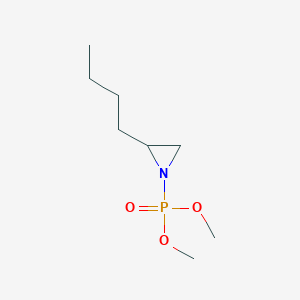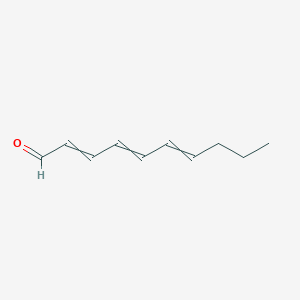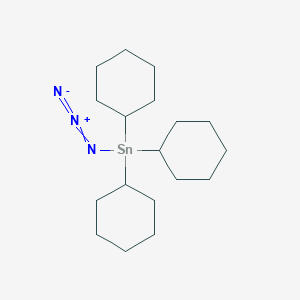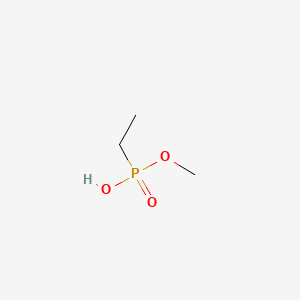
Monomethyl ethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monomethyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monomethyl ethylphosphonate can be synthesized through various methods. One common approach involves the reaction of ethylphosphonic dichloride with methanol under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure optimal yield. Another method involves the hydrolysis of phosphonate esters, which can be achieved under both acidic and basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems helps in achieving high purity and yield, making the process efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Monomethyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
Monomethyl ethylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mécanisme D'action
The mechanism by which monomethyl ethylphosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl ethylphosphonate
- Methylphosphonic acid
Uniqueness
Monomethyl ethylphosphonate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
34637-92-8 |
|---|---|
Formule moléculaire |
C3H9O3P |
Poids moléculaire |
124.08 g/mol |
Nom IUPAC |
ethyl(methoxy)phosphinic acid |
InChI |
InChI=1S/C3H9O3P/c1-3-7(4,5)6-2/h3H2,1-2H3,(H,4,5) |
Clé InChI |
SMNZHEHSKZSQLM-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)

![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)

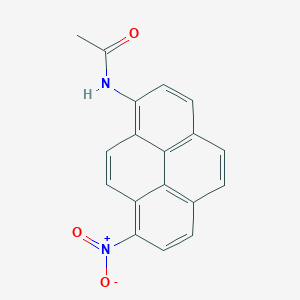

![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
